5-Chloro-1H-indole-3-carboxylic acid
Overview
Description
Introduction 5-Chloro-1H-indole-3-carboxylic acid is a compound that belongs to the indole carboxylic acids family, which are known for their diverse range of biological activities and chemical properties. These compounds are significant due to their utility in chemical synthesis and potential pharmacological activities.
Synthesis Analysis The synthesis of 5-Chloro-1H-indole-3-carboxylic acid derivatives involves various chemical routes and methodologies. Key synthetic steps may include regioselective reactions, carboxylation processes, and modifications of the indole core structure. Synthesis approaches can differ based on the desired substituents and structural requirements of the final product (G. Ganga Reddy et al., 2022).
Molecular Structure Analysis The molecular structure of 5-Chloro-1H-indole-3-carboxylic acid and its derivatives is typically confirmed using techniques like IR, NMR, mass spectrometry, and elemental analysis. These methods help in validating the presence of the chloro, carboxylic, and indole groups in the molecule, ensuring the accuracy of the synthesis (G. Ganga Reddy et al., 2022).
Chemical Reactions and Properties Indole carboxylic acids, including 5-Chloro-1H-indole-3-carboxylic acid, undergo various chemical reactions, such as aza-Friedel-Crafts reactions, which are essential for further modifications and derivatization of the indole core. These reactions expand the chemical versatility and potential applications of the compounds (S. Shirakawa & S. Kobayashi, 2006).
Physical Properties Analysis The physical properties of 5-Chloro-1H-indole-3-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their chemical behavior and application potential. The crystalline structure, in particular, can be studied using X-ray crystallography to understand the molecular arrangement and interactions within the compound (Graham Smith et al., 2003).
Chemical Properties Analysis The chemical properties of 5-Chloro-1H-indole-3-carboxylic acid, such as reactivity, stability, and electrochemical behavior, are central to its applications in organic synthesis and potential pharmaceutical uses. Understanding these properties is essential for developing new chemical reactions and materials based on this compound (D. Billaud et al., 2003).
Scientific Research Applications
Indole Derivatives in Organic Synthesis
The indole structure, including modifications like 5-Chloro-1H-indole-3-carboxylic acid, plays a crucial role in organic chemistry, particularly in the synthesis of complex molecules. Indole derivatives serve as precursors in the synthesis of natural products and pharmaceuticals. The indole ring system is foundational in the construction of alkaloids and other bioactive compounds. Techniques such as the Fischer indole synthesis and modifications thereof allow for the preparation of indole derivatives with various substitutions, enabling the synthesis of molecules with significant pharmacological activities (Taber & Tirunahari, 2011).
Microbial Catabolism of Indole Derivatives
Indole-3-acetic acid (IAA) and its derivatives, including possibly 5-Chloro-1H-indole-3-carboxylic acid, are key molecules in microbial interactions with plants. Certain bacteria possess the ability to catabolize or assimilate IAA, impacting plant growth and health. The microbial degradation of indole derivatives involves complex biochemical pathways, which may offer insights into bioremediation and the development of agricultural biotechnologies aimed at improving crop resilience and productivity (Laird, Flores, & Leveau, 2020).
Carboxylic Acids in Environmental Applications
Research on carboxylic acids, including 5-Chloro-1H-indole-3-carboxylic acid, highlights their potential in environmental science, particularly in the bioremediation of contaminants. Carboxylic acids play a role in the microbial reduction of pollutants, offering a greener alternative to traditional chemical processes. Understanding the mechanisms by which these acids interact with environmental contaminants can lead to the development of effective strategies for pollution mitigation and the restoration of ecosystems (Jiang et al., 2019).
Biomedical Applications
Indole derivatives, through their varied biological activities, have been explored for their therapeutic potential. Specifically, compounds like 5-Chloro-1H-indole-3-carboxylic acid may be investigated for their roles in cancer treatment, as components of chemoprotective strategies, or in the synthesis of novel pharmaceuticals. The indole ring is a common feature in molecules exhibiting anticancer, anti-inflammatory, and antioxidant properties, making it a target for drug development and the study of disease mechanisms (Bradlow, 2008).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
10406-05-0 | |
Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10406-05-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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